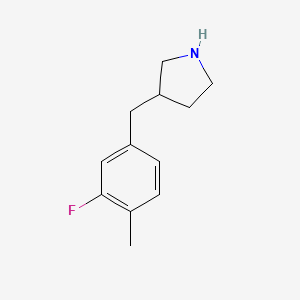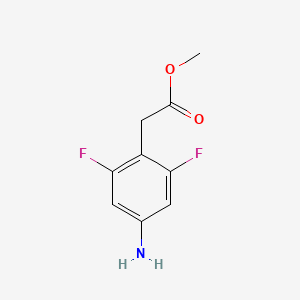
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an ethanol group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol typically involves the asymmetric reduction of the corresponding ketone, 4-methyl-2-pyridyl ketone. This reduction can be achieved using chiral catalysts or reagents to ensure the production of the desired enantiomer. Common reagents used in this process include chiral boron complexes and transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve efficient and selective reduction of the ketone precursor.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-2-pyridyl ketone.
Reduction: 4-Methyl-2-pyridylethane.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-Methylpyridin-2-yl)ethan-1-ol
- 1-(4-Methylpyridin-2-yl)ethan-1-one
- 4-Methyl-2-pyridylethane
Uniqueness
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This enantiomeric purity is crucial in applications where the stereochemistry of the compound affects its biological activity or chemical reactivity.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1S)-1-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 |
Clé InChI |
MLRVQWPIBKUBIN-ZETCQYMHSA-N |
SMILES isomérique |
CC1=CC(=NC=C1)[C@H](C)O |
SMILES canonique |
CC1=CC(=NC=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)




![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)




